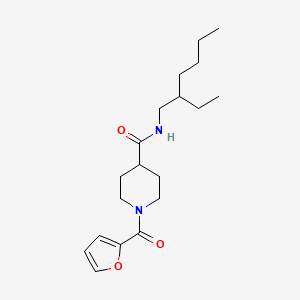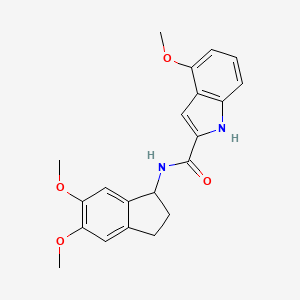
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure with both indole and indene moieties, which are known for their pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the indene derivative, followed by the introduction of the indole moiety. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indene or indole rings.
Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.
Substitution: This reaction can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential as an anti-inflammatory and analgesic agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to its observed pharmacological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing pain and swelling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indene and indole derivatives, such as:
- 5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl acetic acid
- 3-[(1-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)methyl]-1-phenylurea .
Uniqueness
What sets N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide apart is its unique combination of indene and indole moieties, which may confer distinct biological activities not observed in other similar compounds .
Eigenschaften
Molekularformel |
C21H22N2O4 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-25-18-6-4-5-15-14(18)10-17(22-15)21(24)23-16-8-7-12-9-19(26-2)20(27-3)11-13(12)16/h4-6,9-11,16,22H,7-8H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
OYVJFSNLGKTTKR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


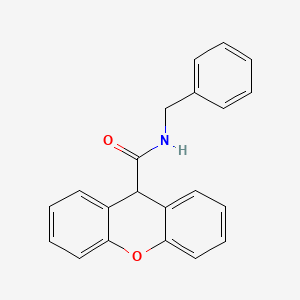
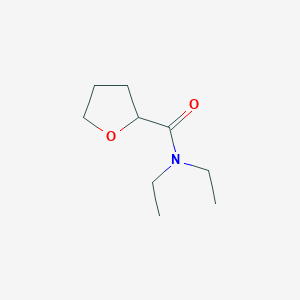
![4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14938878.png)
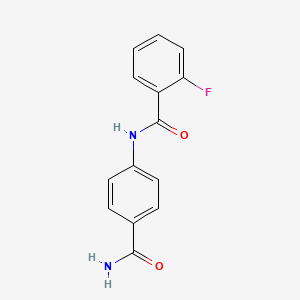
![ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate](/img/structure/B14938891.png)
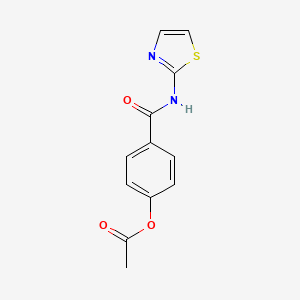

![N-(diphenylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B14938898.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B14938901.png)
![N-[3-({4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-3-oxopropyl]benzamide](/img/structure/B14938906.png)
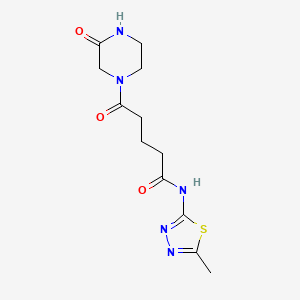
![4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14938910.png)
![15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B14938915.png)
